molecular formula C20H21BrN6O2 B10871436 N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide

N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide

Cat. No.: B10871436
M. Wt: 457.3 g/mol
InChI Key: JGEFOCSVFXAYRX-UHFFFAOYSA-N
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Description

N’~2~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE is a complex organic compound that features a unique structure combining an indole core with a pyridinecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’~2~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can be performed on the aromatic rings of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N’~2~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’~2~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PYRIDINECARBOHYDRAZIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H21BrN6O2

Molecular Weight

457.3 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]iminopyridine-2-carboxamide

InChI

InChI=1S/C20H21BrN6O2/c1-25-8-10-26(11-9-25)13-27-17-6-5-14(21)12-15(17)18(20(27)29)23-24-19(28)16-4-2-3-7-22-16/h2-7,12,29H,8-11,13H2,1H3

InChI Key

JGEFOCSVFXAYRX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=CC=N4

Origin of Product

United States

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